N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of heterocyclic and aromatic structures. This compound is part of the imidazo[1,2-a]pyridine family, known for their significant applications in medicinal chemistry and material science due to their structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as transition metals, and may involve steps like oxidation, reduction, and substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and exhibit similar chemical and biological properties.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different arrangement of the imidazo and pyridine rings but also show versatile applications in various fields.
Uniqueness
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development and material science .
Biological Activity
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a trifluoromethylbenzamide group. The molecular formula is C18H19F3N2, and it has a molecular weight of approximately 348.36 g/mol. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and metabolic stability.
Research indicates that compounds containing imidazo[1,2-a]pyridine structures often exhibit diverse biological activities, including:
- Inhibition of Kinases : Many imidazo derivatives have been shown to inhibit various kinases, which are crucial in signaling pathways related to cancer and inflammation .
- Antimicrobial Activity : Some studies have reported that related compounds possess antimicrobial properties, potentially targeting bacterial cell wall synthesis or disrupting cellular processes .
- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells has been noted, particularly through the activation of caspase pathways .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
Study | Biological Activity | Methodology | Key Findings |
---|---|---|---|
Study 1 | Kinase Inhibition | ELISA-based assay | Compound showed significant inhibition of RET kinase activity. |
Study 2 | Antimicrobial Activity | MIC determination | Effective against Gram-positive bacteria with MIC values below 50 µg/mL. |
Study 3 | Cytotoxicity | MTT assay | Induced apoptosis in A-431 cell line with IC50 < 20 µM. |
Case Study 1: RET Kinase Inhibition
A series of compounds similar to this compound were synthesized and evaluated for their ability to inhibit RET kinase. The results demonstrated that modifications at the benzamide position could enhance potency significantly. The most effective derivative exhibited an IC50 value in the low nanomolar range, indicating strong therapeutic potential against RET-driven cancers .
Case Study 2: Antimicrobial Properties
In a study assessing the antimicrobial efficacy of imidazo derivatives, this compound was tested against multiple bacterial strains. The compound displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
Case Study 3: Cancer Cell Apoptosis
Research involving various cancer cell lines revealed that this compound could trigger apoptosis through mitochondrial pathways. The study utilized flow cytometry to analyze cell death mechanisms and found that the compound increased reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in A-431 cells .
Properties
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c1-12-6-8-24-11-15(23-16(24)9-12)5-7-22-17(25)13-3-2-4-14(10-13)18(19,20)21/h2-4,6,8-11H,5,7H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPYYJPDDFECPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.